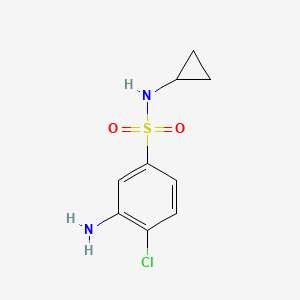
2-ethyl-2,3-dihydro-1H-isoindol-5-amine
説明
“2-ethyl-2,3-dihydro-1H-isoindol-5-amine” is a chemical compound with the molecular formula C10H14N2 . It is a derivative of 2,3-dihydro-1H-isoindol-5-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines .Chemical Reactions Analysis
The most direct method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .科学的研究の応用
Ethylene Perception Inhibition in Fruits and Vegetables
One study discusses the effects of 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, on fruits and vegetables. This research highlights the role of ethylene in ripening and senescence processes and examines how 1-MCP can be used to maintain product quality post-harvest. The study provides insights into the commercial potential of 1-MCP for various fruits and vegetables, underscoring the importance of understanding ethylene's role in plant biology (Watkins, 2006).
Chemical Warfare Agent Degradation
Another relevant study reviews the formation, environmental fate, and toxicity of chemical warfare agent degradation products, including several nitrogen mustards and Lewisite. It assesses the persistence and toxicity of degradation products, highlighting the environmental and health implications of these compounds. This research is crucial for understanding the environmental impact of nitrogen-containing hazardous compounds (Munro et al., 1999).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing compounds, such as amines and azo dyes, using advanced oxidation processes (AOPs) is explored in a review focusing on their environmental persistence and the effectiveness of AOPs in mineralizing these compounds. This study is relevant for understanding the environmental degradation of amine-related compounds and improving water treatment technologies (Bhat & Gogate, 2021).
Amine-Functionalized Metal-Organic Frameworks
A review on amine-functionalized metal-organic frameworks (MOFs) discusses their synthesis, structure, and potential applications, including CO2 capture. This highlights the importance of amine functionalities in developing new materials for environmental and catalytic applications (Lin, Kong, & Chen, 2016).
Reductive Amination for Amine Synthesis
Research on reductive amination using hydrogen as a reducing agent covers the synthesis of primary, secondary, and tertiary alkyl amines. This process is fundamental in producing fine and bulk chemicals, demonstrating the versatility of amine synthesis methods (Irrgang & Kempe, 2020).
特性
IUPAC Name |
2-ethyl-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-12-6-8-3-4-10(11)5-9(8)7-12/h3-5H,2,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTKTLALJBGUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017463-79-4 | |
| Record name | 2-ethyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200154.png)





![[1-(3-Methylbutyl)piperidin-4-yl]methanamine](/img/structure/B3200197.png)






